- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,

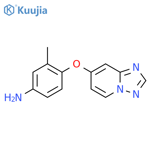

Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)

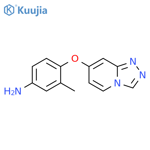

![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://nl.kuujia.com/scimg/cas/937263-71-3x500.png)

937263-71-3 structure

Productnaam:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

CAS-nummer:937263-71-3

MF:C13H12N4O

MW:240.260581970215

MDL:MFCD28977540

CID:2360992

PubChem ID:66937013

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Chemische en fysische eigenschappen

Naam en identificatie

-

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

- DFMSLMUVJUMZPA-UHFFFAOYSA-N

- SB18464

- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)

- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline

- MFCD28977540

- SY274772

- 937263-71-3

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine

- DB-194160

- AT27623

- BS-50410

- SCHEMBL1192195

- AKOS026674005

- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline

-

- MDL: MFCD28977540

- Inchi: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3

- InChI-sleutel: DFMSLMUVJUMZPA-UHFFFAOYSA-N

- LACHT: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N

Berekende eigenschappen

- Exacte massa: 240.101

- Monoisotopische massa: 240.101

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 2

- Complexiteit: 288

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 65.4

- XLogP3: 2

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9975255-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 1g |

RMB 240.80 | 2025-02-21 | |

| TRC | M331450-25mg |

3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |

937263-71-3 | 25mg |

$460.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1196233-10g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 10g |

$400 | 2023-09-03 | |

| Cooke Chemical | BD9975255-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

RMB 840.80 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1298717-250mg |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 250mg |

$140 | 2024-07-21 | |

| A2B Chem LLC | AI62642-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

$126.00 | 2024-07-18 | |

| abcr | AB575225-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 1g |

€134.00 | 2024-08-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 1g |

¥1800.0 | 2024-04-16 | |

| A2B Chem LLC | AI62642-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 250mg |

$15.00 | 2024-07-18 | |

| abcr | AB575225-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 250mg |

€93.80 | 2024-08-02 |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C

Referentie

- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C

Referentie

- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C

Referentie

- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C

Referentie

- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C

Referentie

- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C

Referentie

- Preparation of tucatinib key intermediate, China, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux

Referentie

- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C

Referentie

- Preparation of diaryl ether compound, China, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C

Referentie

- A Practical Alternate Synthesis of Tucatinib, Organic Preparations and Procedures International, 2021, 53(6), 554-561

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C

Referentie

- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

Referentie

- New Synthetic Route to Tucatinib, Synthesis, 2019, 51(13), 2660-2664

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C

Referentie

- Preparation of tucatinib and its intermediate products, China, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C

Referentie

- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt

Referentie

- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referentie

- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

Referentie

- Preparation of Irbinitinib and its intermediate, China, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referentie

- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C

Referentie

- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,

Productiemethode 20

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C

Referentie

- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials

- 4-Amino-2-methylphenol

- [1,2,4]Triazolo[1,5-a]pyridin-7-ol

- 7-chloro-1,2,4triazolo1,5-apyridine

- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine

- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine

- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Gerelateerde literatuur

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) Gerelateerde producten

- 102297-64-3(4-oxo-4H-chromene-7-carbonitrile)

- 63026-85-7(2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-ol)

- 90110-97-7(4-Bromo-2-(hydroxymethyl)benzonitrile)

- 2138539-10-1(3-{1-(bromomethyl)cycloheptyloxy}-4-methyloxolane)

- 2227910-83-8(4-bromo-2-fluoro-6-(2S)-2-hydroxypropylphenol)

- 2220186-60-5(1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one)

- 1562250-66-1(2-Butenoic acid, 4-[4-(1-methylethyl)-1-piperazinyl]-, ethyl ester)

- 76377-79-2(Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate)

- 1240572-03-5(2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one)

- 1021075-80-8(N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Zuiverheid:99%/99%

Hoeveelheid:5g/25g

Prijs ($):155.0/474.0